molecular formula C19H13BrN2O3S B2970591 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865181-46-0

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2970591
CAS No.: 865181-46-0
M. Wt: 429.29
InChI Key: MRIIHOKTBVJQEU-VZCXRCSSSA-N
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Description

This compound features a benzo[d]thiazole core substituted with a bromine atom at position 6 and a propargyl group (prop-2-yn-1-yl) at position 2. The Z-configuration of the imine bond in the thiazolidinone-like scaffold is critical for its stereoelectronic properties.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3S/c1-2-9-22-13-8-7-12(20)10-17(13)26-19(22)21-18(23)16-11-24-14-5-3-4-6-15(14)25-16/h1,3-8,10,16H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIIHOKTBVJQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its complex structure includes a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C20H15BrN2O4SC_{20}H_{15}BrN_{2}O_{4}S, with a molecular weight of approximately 426.31 g/mol. The structure features a bromine atom at position 6 of the benzothiazole ring and a prop-2-ynyl substitution at position 3, contributing to its unique properties.

Antimicrobial Activity

Research indicates that compounds with a benzothiazole scaffold exhibit significant antimicrobial properties. The presence of the bromine atom in this compound may enhance its interaction with microbial targets. In vitro studies have shown that similar benzothiazole derivatives can display minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against various pathogens, suggesting strong antimicrobial potential .

Anticancer Activity

The anticancer activity of benzothiazole derivatives has been widely documented. Studies have demonstrated that certain structural modifications can lead to increased cytotoxicity against cancer cell lines. For instance, compounds with similar structures have shown IC50 values below those of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups in the phenyl ring and specific nitrogen substitutions are critical for enhancing anticancer activity.

While specific mechanisms for this compound remain under investigation, related compounds have been shown to interact with cellular targets through hydrophobic contacts and hydrogen bonding. This interaction may lead to the inhibition of key enzymes involved in cell proliferation and survival pathways .

Case Studies

Several studies have highlighted the biological activity of benzothiazole derivatives:

  • Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications significantly enhanced antimicrobial potency .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that compounds with structural similarities to (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) exhibited promising cytotoxic effects with IC50 values comparable to established anticancer agents.

Data Table: Biological Activity Summary

Activity TypeCompound ExampleMIC/IC50 ValueNotes
AntimicrobialBenzothiazole Derivative0.22 - 0.25 µg/mLEffective against S. aureus and others
AnticancerSimilar Benzothiazole Derivative< Doxorubicin (IC50)Enhanced activity due to structural features
CytotoxicityVarious Benzothiazole Compounds< 10 µg/mLSignificant effects on cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Analysis

The target compound’s structural uniqueness lies in its 6-bromo substituent and propargyl group , which differentiate it from analogs in –3. Below is a comparative analysis:

Compound Class Key Substituents/Functional Groups Synthesis Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound (Z-isomer) 6-Br, propargyl, dihydrodioxine carboxamide Not reported Expected C=O (1680–1700 cm⁻¹), Br (NMR δ 7.5–8.0)
Benzothiazole-3-carboxamides (4g, 4h, etc.) 4-Cl/2,6-F/2-Cl-6-F-phenyl, thiazolidinone 37–70% IR: C=O (1680–1700 cm⁻¹), C=S (1250 cm⁻¹); NMR: aromatic H (δ 7.0–8.5)
Thiadiazol-2-ylidene benzamides (4g, 4h) 3-Me/3-Cl-phenyl, dimethylamino-acryloyl 60–82% IR: dual C=O (1638, 1690 cm⁻¹); MS: M⁺ 392
1,3,4-Thiadiazole derivatives Trichloroethyl, aryl-amino groups Not reported X-ray-confirmed planar thiadiazole ring

Key Observations :

  • The propargyl group in the target compound introduces alkyne reactivity, absent in ’s chloro/fluoro-phenyl derivatives.
  • The 6-bromo substituent may enhance electrophilic aromatic substitution resistance compared to chloro/fluoro analogs, influencing metabolic stability .
  • The dihydrodioxine carboxamide likely increases solubility relative to ’s acryloyl groups, which are more lipophilic .
Physicochemical and Spectral Properties
  • IR Spectroscopy : The target compound’s carboxamide C=O stretch (~1680–1700 cm⁻¹) aligns with benzothiazole-3-carboxamides (). However, the propargyl C≡C stretch (~2100 cm⁻¹) is a unique identifier .
  • NMR : The 6-bromo substituent would deshield adjacent protons, producing distinct aromatic signals (δ 7.5–8.0), differing from ’s chloro-phenyl analogs (δ 7.2–7.8) .

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